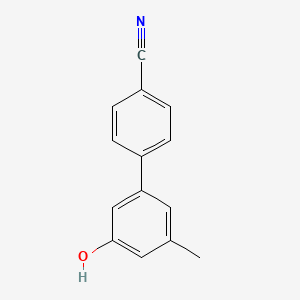
5-(4-Cyanophenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Cyanophenyl)-3-methylphenol, 95% (5-CMP) is a synthetic phenolic compound with a wide range of applications in scientific research. It is a white to pale yellow crystalline solid with a molecular weight of 203.2 g/mol and a melting point of 76-78 °C. 5-CMP is a commonly used chemical reagent and has been studied extensively in the fields of organic synthesis, biochemistry, and pharmacology. 5-CMP is also known as 5-cyano-3-methylphenol, 4-cyano-3-methylphenol, and 4-cyano-2-methoxyphenol.
Applications De Recherche Scientifique
5-CMP has been used extensively in scientific research. It has been used as a reagent in organic synthesis, as a probe for the detection of reactive oxygen species in biological systems, and as a substrate for the synthesis of polymers. 5-CMP has also been used to synthesize a variety of compounds, including dyes, pharmaceuticals, and polymers.
Mécanisme D'action
5-CMP is a phenolic compound, meaning that it contains a phenol group. This phenol group is responsible for the compound’s reactivity. The phenol group is capable of undergoing a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and nucleophilic addition. The reactivity of the phenol group is enhanced by the presence of the cyano group, which increases the compound’s nucleophilicity.
Biochemical and Physiological Effects
5-CMP has been studied for its potential biochemical and physiological effects. Studies have shown that 5-CMP is capable of inhibiting the activity of the enzyme tyrosinase, which is involved in the production of melanin. 5-CMP has also been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
5-CMP has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively stable and easy to store. Additionally, it is a highly reactive compound, making it suitable for a wide range of reactions. The main limitation of 5-CMP is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the use of 5-CMP in scientific research. One potential direction is the use of 5-CMP as a probe for the detection of reactive oxygen species in biological systems. Additionally, 5-CMP could be used to synthesize a variety of compounds, including dyes, pharmaceuticals, and polymers. Finally, 5-CMP could be used to study the effects of oxidative stress in biological systems.
Méthodes De Synthèse
5-CMP is produced commercially through a two-step reaction process. The first step involves the reaction of 4-cyanophenol with methylmagnesium bromide in the presence of a catalyst, such as zinc chloride. The second step involves the reaction of the resulting intermediate with sodium hydroxide to produce 5-CMP. The overall reaction yields a 95% pure product.
Propriétés
IUPAC Name |
4-(3-hydroxy-5-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-6-13(8-14(16)7-10)12-4-2-11(9-15)3-5-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCNUPRRVVYASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683697 |
Source


|
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261922-33-1 |
Source


|
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














